

# Solubility Profile of 2-(4-Methyl-1-piperazinyl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methyl-1-piperazinyl)aniline

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This technical guide provides an in-depth overview of the solubility characteristics of **2-(4-Methyl-1-piperazinyl)aniline**, a versatile building block in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

## Core Compound Properties

Before delving into solubility, a summary of the key physicochemical properties of **2-(4-Methyl-1-piperazinyl)aniline** is presented in Table 1.

Table 1: Physicochemical Properties of **2-(4-Methyl-1-piperazinyl)aniline**

Property	Value
Synonyms	1-(2-Aminophenyl)-4-methylpiperazine, 4-Methyl-2-(piperazin-1-yl)aniline
CAS Number	180605-36-1
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>
Molecular Weight	191.28 g/mol
Appearance	White to almost white crystalline powder
Melting Point	103 - 107 °C

## Quantitative Solubility Data

Precise quantitative solubility data for **2-(4-Methyl-1-piperazinyl)aniline** is not extensively documented in publicly available literature. However, one source provides a specific solubility value, although the solvent used was not specified. This data point is presented in Table 2.

Table 2: Quantitative Solubility of **2-(4-Methyl-1-piperazinyl)aniline**

Solubility (mg/mL)	Molar Solubility (mol/L)	Solvent
6.66[1]	0.0348[1]	Not Specified

## Qualitative Solubility Profile

Based on the chemical structure, which contains a basic aniline moiety and a piperazine ring, a qualitative solubility profile in common laboratory solvents can be predicted. The piperazine and aniline groups suggest that the compound will exhibit basic properties and therefore should be soluble in acidic solutions. The overall structure has a degree of polarity but also significant hydrocarbon character, suggesting solubility in some organic solvents. A predicted qualitative solubility profile is presented in Table 3.

Table 3: Predicted Qualitative Solubility of **2-(4-Methyl-1-piperazinyl)aniline**

Solvent	Predicted Solubility	Rationale
Water	Low to Insoluble	The molecule's size and hydrocarbon content likely limit its solubility in water despite the presence of nitrogen atoms capable of hydrogen bonding.
5% Hydrochloric Acid (HCl)	Soluble	The basic nitrogen atoms of the aniline and piperazine rings will be protonated, forming a water-soluble salt.
5% Sodium Hydroxide (NaOH)	Insoluble	As a basic compound, it is not expected to be deprotonated by a basic solution.
Methanol	Soluble	A related compound, 4-(4-Methyl-1-piperazinyl)aniline, is reported to be soluble in methanol.
Ethanol	Soluble	Similar to methanol, ethanol is a polar protic solvent that should solvate the molecule.
Dichloromethane (DCM)	Soluble	A common aprotic solvent for many organic compounds.
Hexanes	Insoluble	The compound is likely too polar to be soluble in nonpolar aliphatic hydrocarbons.

## Experimental Protocol for Qualitative Solubility Determination

The following is a detailed methodology for determining the qualitative solubility of **2-(4-Methyl-1-piperazinyl)aniline** in various solvents. This protocol is based on established general methods for organic compound solubility testing.

Objective: To classify the solubility of **2-(4-Methyl-1-piperazinyl)aniline** in water, acidic, and basic aqueous solutions, as well as common organic solvents.

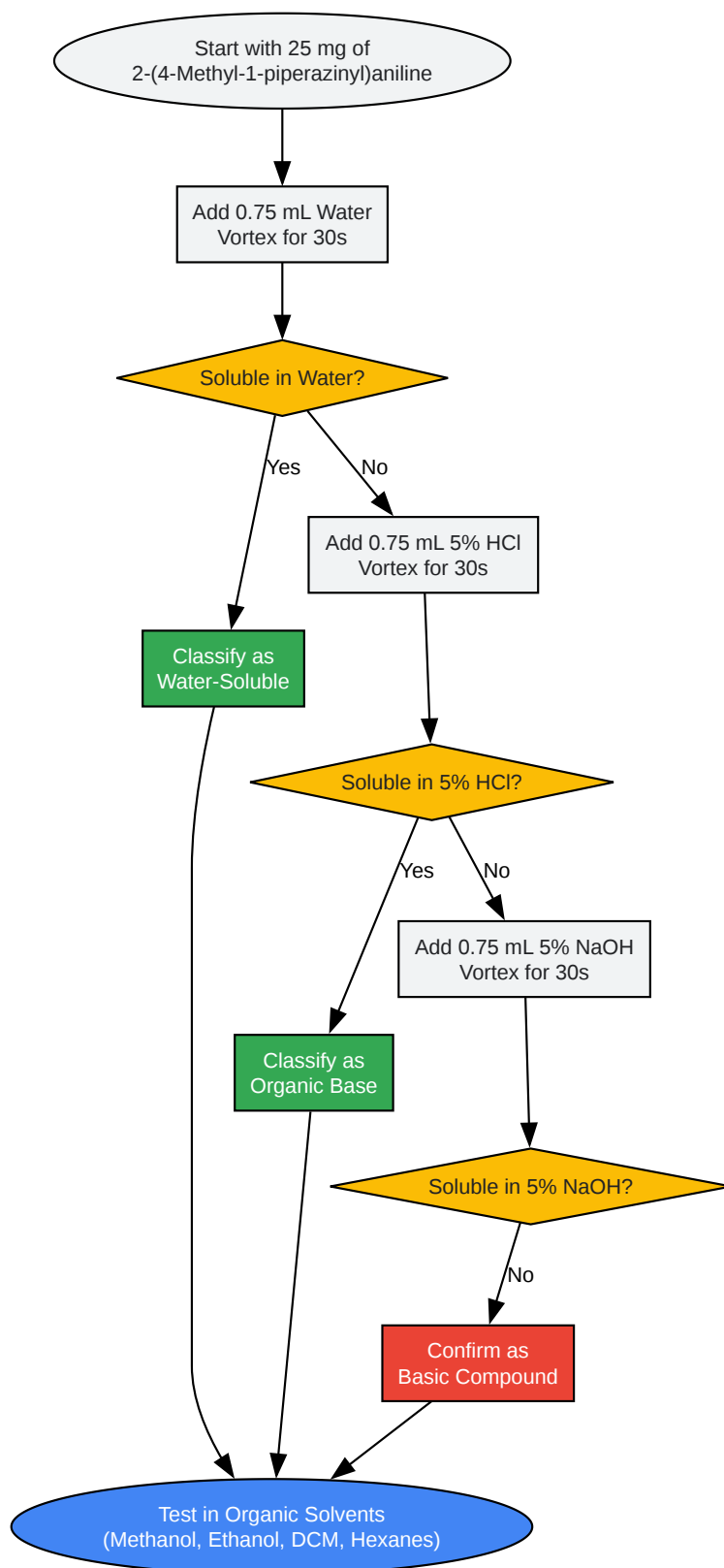
Materials:

- **2-(4-Methyl-1-piperazinyl)aniline**
- Deionized water
- 5% (w/v) Hydrochloric acid
- 5% (w/v) Sodium hydroxide
- Methanol
- Ethanol
- Dichloromethane
- Hexanes
- Test tubes
- Vortex mixer
- Spatula
- Analytical balance

Procedure:

- Sample Preparation: Weigh approximately 25 mg of **2-(4-Methyl-1-piperazinyl)aniline** and place it into a clean, dry test tube.
- Solvent Addition: Add 0.75 mL of the first solvent to be tested (e.g., water) to the test tube in small portions.
- Mixing: After each addition of the solvent, shake or vortex the test tube vigorously for at least 30 seconds.

- **Observation:** Visually inspect the solution to determine if the compound has completely dissolved. If the compound dissolves, it is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble."
- **Systematic Testing:** Follow the experimental workflow outlined in the diagram below. If the compound is insoluble in water, proceed to test its solubility in 5% HCl. If it is soluble in 5% HCl, this indicates it is a basic compound. Independently, test the solubility in 5% NaOH to confirm the absence of acidic functional groups.
- **Organic Solvents:** Repeat steps 1-4 for each of the organic solvents (methanol, ethanol, dichloromethane, and hexanes).
- **Record Results:** Carefully record all observations.



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Caption: Workflow for Qualitative Solubility Testing.

## Conclusion

This technical guide provides a summary of the known and predicted solubility of **2-(4-Methyl-1-piperazinyl)aniline**. While a single quantitative data point is available, the lack of a specified solvent highlights the need for further experimental determination. The provided qualitative solubility testing protocol and workflow offer a systematic approach for researchers to characterize the solubility of this compound in various solvents, which is essential for its effective use in research and development.

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## References

- 1. 180605-36-1 | 2-(4-Methyl-1-piperazinyl)aniline | Aryls | Ambeed.com [ambeed.com]
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